synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
An In-Depth Technical Guide to the Synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Abstract
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a pivotal molecular scaffold, serving as a direct precursor to cyclobutane-1,2,3,4-tetracarboxylic acid and its dianhydride. These derivatives are crucial building blocks in the synthesis of advanced polymers, such as polyimides, and in the construction of metal-organic frameworks (MOFs).[1][2] This guide provides a comprehensive overview of the predominant synthetic route to tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: the photochemical [2+2] cycloaddition of dimethyl maleate or its geometric isomer, dimethyl fumarate. We will delve into the underlying reaction mechanism, explore the critical experimental parameters that govern the reaction's efficiency and stereochemical outcome, present a detailed, self-validating experimental protocol, and discuss the significance of this compound in modern materials science. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.
The Core Chemistry: Understanding the Photochemical [2+2] Cycloaddition
The synthesis of the cyclobutane ring from two alkene units is a classic example of a cycloaddition reaction, a subset of pericyclic reactions. The direct dimerization of simple alkenes is governed by the principles of orbital symmetry, as famously elucidated by Woodward and Hoffmann.
The Causality of the Photochemical Pathway
A thermal [2+2] cycloaddition between two ground-state alkene molecules is considered "symmetry-forbidden."[3] This is because a concerted, suprafacial approach (where the bonding occurs on the same face of each molecule) would require the Highest Occupied Molecular Orbital (HOMO) of one alkene to overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In this case, the orbital phases do not align constructively, leading to a high activation energy barrier.
However, the reaction becomes "symmetry-allowed" under photochemical conditions.[4] Upon absorption of a photon of suitable energy (typically in the UV range), an electron in one alkene molecule is promoted from its HOMO (π orbital) to its LUMO (π* orbital). This excited-state molecule can now react with a ground-state molecule. The critical interaction is between the new HOMO of the excited molecule (the singly occupied π* orbital) and the LUMO of the ground-state molecule. This alignment has the correct symmetry for bond formation to occur readily, leading to the formation of the cyclobutane ring.[3][4]
Reaction Mechanism
The generally accepted mechanism involves the following key steps:
-
Photoexcitation: One molecule of the starting alkene (e.g., dimethyl maleate) absorbs a UV photon, promoting it to an excited singlet state, which may then undergo intersystem crossing to a more stable triplet state.
-
Biradical Formation: The excited alkene reacts with a ground-state alkene molecule to form a 1,4-biradical intermediate.
-
Ring Closure: The biradical intermediate undergoes spin inversion (if in the triplet state) and subsequent ring closure to form the stable cyclobutane ring.
The stereochemistry of the starting material is largely retained in the product, a hallmark of many concerted pericyclic reactions.
Caption: Mechanism of Photochemical [2+2] Cycloaddition.
Synthesis Strategy and Experimental Considerations
The successful synthesis of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate hinges on the careful control of several key experimental parameters.
Precursor Selection and Stereochemistry
The choice between dimethyl maleate (the cis-isomer) and dimethyl fumarate (the trans-isomer) is the primary determinant of the product's stereochemistry.
-
Dimethyl Maleate: Dimerization tends to yield the cis,trans,cis-isomer of the product.
-
Dimethyl Fumarate: Dimerization primarily yields the trans,trans,trans-isomer.[5]
This stereospecificity is a powerful tool for selectively targeting desired isomers. The photodimerization of maleic anhydride to form cyclobutane tetracarboxylic dianhydride (CBTA) is a related and widely used industrial process.[6]
Critical Experimental Parameters
-
Light Source: The wavelength and intensity of the UV light are paramount. UV-C light (around 254 nm) is commonly employed for these reactions.[1][7] Some modern methods utilize high-efficiency LED cold ultraviolet lights (300-400 nm), which offer better temperature control and reduced energy consumption.[8] The reaction vessel must be made of a UV-transparent material, such as quartz.
-
Solvent: While the reaction can be performed in the solid state by irradiating a thin film of the starting material, using a solvent can improve homogeneity.[9] However, the choice of solvent is critical. Solvents that absorb strongly at the irradiation wavelength will inhibit the reaction. Acetone is often used not just as a solvent but also as a "sensitizer," a compound that absorbs the light, enters an excited triplet state, and then transfers that energy to the alkene, facilitating the reaction.[4] Other solvents like ethyl acetate and diethyl carbonate have also been reported.[8]
-
Temperature: Photochemical reactions can generate significant heat, especially when using high-power lamps like high-pressure mercury lamps. Elevated temperatures can lead to side reactions or decomposition. Therefore, maintaining a low and controlled reaction temperature (e.g., 5°C) is often necessary for achieving high yields and purity.[8]
Data Summary
The following tables summarize key physical properties and representative synthesis conditions.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1032-95-7 / 14495-41-1 | [10][11] |
| Molecular Formula | C₁₂H₁₆O₈ | [10] |
| Molecular Weight | 288.25 g/mol | [10] |
| Boiling Point | 356.6°C at 760 mmHg | [10] |
| Density | 1.301 g/cm³ | [10] |
| Appearance | White crystalline solid |[12] |
Table 2: Comparative Synthesis Conditions
| Precursor | Light Source | Solvent/State | Temp. | Yield | Reference |
|---|---|---|---|---|---|
| Maleic Anhydride | High-Pressure Hg Lamp | Ethyl Acetate | 5°C | 32.8% | [8] |
| Maleic Anhydride | LED Cold UV Light | Diethyl Carbonate | -5 to 30°C | High | [8] |
| Dimethyl Fumarate | UV Lamp | Solid State | N/A | N/A | [5][9] |
| Maleic/Fumaric Acid | UV-C (254 nm) | N/A | N/A | N/A |[1][7] |
Detailed Experimental Protocol: Photodimerization of Dimethyl Maleate
This protocol describes a representative lab-scale synthesis. It is designed to be self-validating by including clear steps for purification and characterization.
Objective: To synthesize tetramethyl 1,2,3,4-cyclobutanetetracarboxylate via the photosensitized dimerization of dimethyl maleate.
Materials and Equipment:
-
Dimethyl maleate
-
Acetone (spectroscopic grade, used as solvent and sensitizer)
-
Quartz reaction tube
-
Photochemical reactor equipped with a 254 nm UV lamp and cooling system
-
Rotary evaporator
-
Recrystallization apparatus (Erlenmeyer flask, heating mantle, condenser)
-
Hexanes or Ethanol (for recrystallization)
-
Standard glassware and magnetic stirrer
-
Analytical equipment: NMR spectrometer, IR spectrometer, Mass spectrometer
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Procedure
-
Reaction Setup: In a quartz reaction tube, prepare a solution of dimethyl maleate in acetone. A typical concentration is 0.1 M to 0.5 M. Causality: Acetone acts as both a solvent to ensure homogeneity and a triplet sensitizer to improve the efficiency of the photochemical reaction. Quartz is used for its transparency to short-wavelength UV light.
-
Degassing (Optional but Recommended): Bubble nitrogen or argon through the solution for 15-20 minutes. Causality: This removes dissolved oxygen, which can quench the excited triplet state of the sensitizer and lead to unwanted side reactions.
-
Photoreaction: Seal the tube and place it in a photochemical reactor. Irradiate the solution with a 254 nm UV lamp while maintaining a constant temperature (e.g., 10-20°C) using a cooling system. Stir the solution continuously. The reaction time can vary from several hours to days, depending on the scale and lamp intensity. Monitor the reaction progress by TLC or GC-MS if possible.
-
Work-up and Isolation: Once the reaction is deemed complete, transfer the solution to a round-bottom flask. Remove the acetone using a rotary evaporator. The crude product will likely be a viscous oil or a semi-solid residue.
-
Purification: The primary method of purification is recrystallization. Dissolve the crude residue in a minimum amount of a hot solvent system, such as an ethanol/water or hexanes/ethyl acetate mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer (-20°C) to induce crystallization.[12] Causality: Recrystallization separates the desired product from unreacted starting material and soluble oligomeric byproducts based on differences in solubility.
-
Final Product: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Validation
-
Appearance: Pure product should be a white crystalline solid.
-
¹H NMR: Expect complex multiplets in the aliphatic region corresponding to the cyclobutane ring protons and sharp singlets in the 3.6-3.8 ppm range for the four equivalent or non-equivalent methyl ester protons, depending on the isomer.
-
¹³C NMR: Signals for the cyclobutane carbons and the methyl carbons, and a characteristic signal for the carbonyl carbon of the ester groups around 170-175 ppm.
-
IR Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester groups.
-
Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated exact mass of C₁₂H₁₆O₈ (288.0845).
Downstream Applications
The true value of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate lies in its role as a stable, purifiable intermediate.
-
Hydrolysis to the Tetra-acid: The tetramethyl ester can be readily hydrolyzed under acidic or basic conditions to yield cyclobutane-1,2,3,4-tetracarboxylic acid (CBTA).[13] This hydrolysis is often driven to completion by the continuous removal of the methanol byproduct.[13]
-
Formation of the Dianhydride: CBTA can be dehydrated, typically using acetic anhydride or thermal methods, to form cyclobutane-1,2,3,4-tetracarboxylic dianhydride. This dianhydride is a key monomer used to produce high-performance polyimides, which are known for their exceptional thermal stability and mechanical strength.[1][8]
-
Use in MOFs: The tetra-acid (CBTA) serves as a versatile polytopic ligand for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[2]
Conclusion
The synthesis of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate via the photochemical [2+2] cycloaddition of dimethylated maleic or fumaric acid esters is a foundational reaction in organic synthesis with significant implications for materials science. A thorough understanding of the underlying photochemical principles and meticulous control over experimental variables such as light source, temperature, and solvent are essential for achieving high yields and the desired stereochemical outcome. As a stable precursor to versatile tetra-acid and dianhydride building blocks, this compound provides a critical entry point for the development of advanced functional materials.
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Griffin, G. W., et al. (1961). The Chemistry of Photodimers of Maleic and Fumaric Acid Derivatives. I. Dimethyl Fumarate Dimer. Journal of the American Chemical Society, 83(1), 1424-1426. [Link]
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